![molecular formula C12H12N2O3 B041844 Ácido N-[1H-Indol-3-YL-acetil]glicina CAS No. 13113-08-1](/img/structure/B41844.png)
Ácido N-[1H-Indol-3-YL-acetil]glicina
Descripción general
Descripción
Synthesis Analysis
The synthesis of indolyl derivatives like N-[1H-Indol-3-yl-acetyl]glycine acid often involves complex reactions. For example, indole-3-acetylglutamate was isolated from seeds of Glycine max L. through gas chromatography/mass spectrometry of the bis-methyl ester, showcasing one method of synthesizing indole-related compounds (Epstein, Baldi, & Cohen, 1986). Another approach involves the reaction of indolyl boronic acid with glyoxylic acid using chiral methylbenzylamine as the chiral auxiliary, demonstrating a method for synthesizing optically active α-indolyl N-substituted glycines with high diastereoselectivity (Jiang, Yang, & Gu, 2001).
Molecular Structure Analysis
The molecular structure of compounds like N-[1H-Indol-3-yl-acetyl]glycine acid can be elucidated using various spectroscopic techniques. The structure of related compounds has been determined through extensive spectroscopic analysis, including 1D- and 2D-NMR (HSQC, HMBC, and COSY) and MS experiments, which helps in understanding the complex molecular architecture of these compounds (Luo et al., 2013).
Chemical Reactions and Properties
Indolyl derivatives engage in various chemical reactions, offering insights into their chemical behavior. For example, the Friedel-Crafts reaction of indoles with an N-tert-butanesulfinylimino ester presents an efficient method for the synthesis of highly enantiomerically enriched alpha-(3-indolyl)glycines, highlighting the chemical reactivity of indole-containing compounds (Ji & Xu, 2010).
Physical Properties Analysis
The physical properties of N-[1H-Indol-3-yl-acetyl]glycine acid and similar compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. A crystal-state structural analysis of N-monochloroacetylated glycines, for instance, provides valuable information about the preferred crystal-state and solution conformations, contributing to our understanding of the physical characteristics of these compounds (Valle et al., 1986).
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido el “ácido N-[1H-Indol-3-YL-acetil]glicina”, han mostrado una actividad antiviral significativa. Por ejemplo, los derivados del 6-Amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato se reportaron como agentes antivirales . Estos compuestos mostraron actividad inhibitoria contra el virus de la influenza A y CoxB3 .
Propiedades antiinflamatorias
Los derivados del indol son conocidos por sus propiedades antiinflamatorias. Potencialmente, pueden usarse en el tratamiento de diversas enfermedades inflamatorias .
Aplicaciones anticancerígenas
Los derivados del indol han mostrado ser prometedores en el tratamiento del cáncer. Se ha descubierto que tienen efectos citotóxicos en las células cancerosas, lo que los convierte en posibles candidatos para fármacos anticancerígenos .
Actividad anti-VIH
Algunos derivados del indol han mostrado actividad anti-VIH. Esto sugiere que el “ácido N-[1H-Indol-3-YL-acetil]glicina” y compuestos similares podrían usarse potencialmente en el desarrollo de nuevos fármacos anti-VIH .
Propiedades antioxidantes
Los derivados del indol son conocidos por sus propiedades antioxidantes. Pueden ayudar a proteger las células del cuerpo del daño causado por los radicales libres .
Actividad antimicrobiana
Los derivados del indol han demostrado actividad antimicrobiana, lo que sugiere su posible uso en la lucha contra diversas infecciones bacterianas y fúngicas .
Aplicaciones antidiabéticas
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes. Se ha descubierto que tienen propiedades antidiabéticas, que podrían ser beneficiosas para controlar los niveles de azúcar en la sangre .
Regulación del crecimiento de las plantas
El ácido indolacético, un derivado del indol, es una hormona vegetal producida por la degradación del triptófano en plantas superiores . Esto sugiere que el “ácido N-[1H-Indol-3-YL-acetil]glicina” podría tener aplicaciones potenciales en la regulación del crecimiento de las plantas.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-[1H-Indol-3-YL-acetyl]glycine acid primarily targets the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes are involved in the biosynthesis of tryptophan, an essential amino acid .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that N-[1H-Indol-3-YL-acetyl]glycine acid may interact with its targets, leading to changes in their activity and subsequent effects on cellular processes .
Biochemical Pathways
Given its targets, it is likely involved in thetryptophan biosynthesis pathway . Changes in this pathway can have downstream effects on protein synthesis and other cellular processes.
Result of Action
Given its targets, it may influence the production of tryptophan and subsequently affect protein synthesis .
Propiedades
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXLJMIHMIOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332228 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13113-08-1 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?
A1: N-[1H-Indol-3-YL-acetyl]glycine acid serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



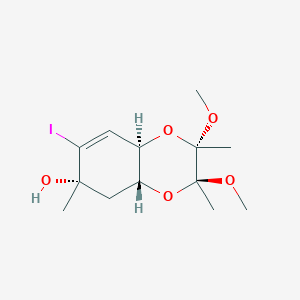
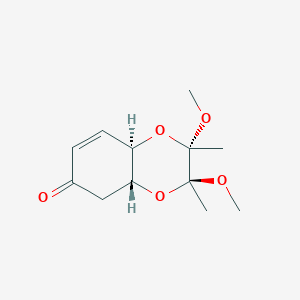

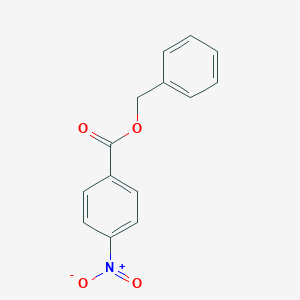
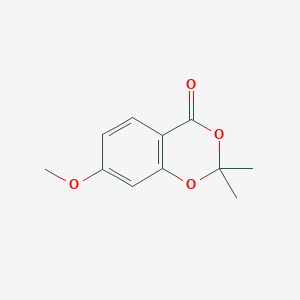
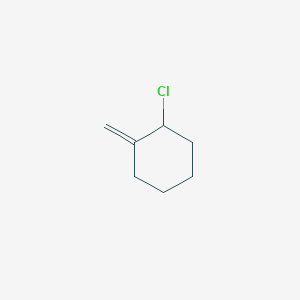
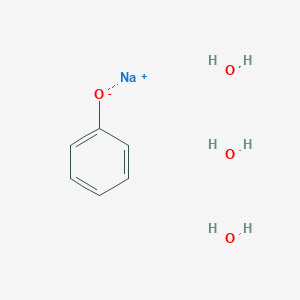
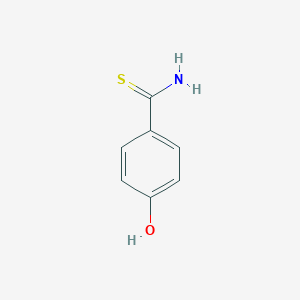
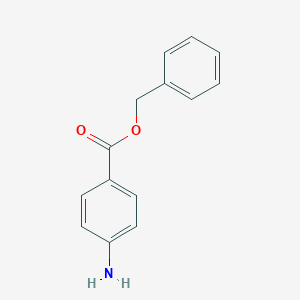
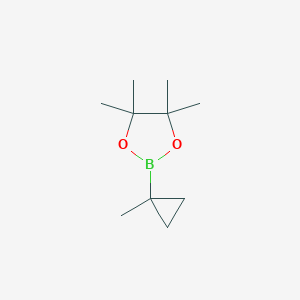


![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)
